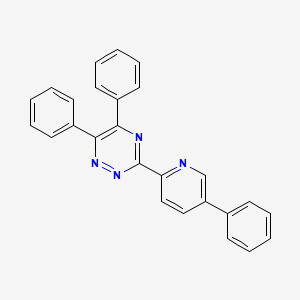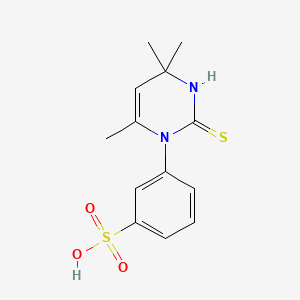
2(1H)-Pyrimidinethione, 3,4-dihydro-4,4,6-trimethyl-1-(3-sulfophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation of USAF K-1563 involves synthetic routes that typically include the use of permanganate and acid sulfate . The permanganate method is commonly employed for the synthesis of sodium nitrite-based treatments, which are used to establish protective films on ferrous metal surfaces in cooling water systems and boilers . The reaction conditions for this synthesis involve maintaining a consistent temperature range and avoiding prolonged direct sunlight to ensure the stability of the reagents .
Chemical Reactions Analysis
USAF K-1563 undergoes several types of chemical reactions, including oxidation and substitution reactions . The permanganate method, which involves the use of acid sulfate, is a common reaction condition for this compound . The major products formed from these reactions include various nitrite derivatives, which are used in industrial applications . Additionally, the compound’s structure allows it to participate in multiple bond formations, including double bonds and aromatic bonds .
Scientific Research Applications
USAF K-1563 has a wide range of scientific research applications. In chemistry, it is used as a reagent for monitoring sodium nitrite levels in water systems . In biology and medicine, the compound’s unique structure allows it to interact with various molecular targets, making it a potential candidate for drug development and therapeutic applications . In industry, USAF K-1563 is used in the production of protective films for metal surfaces, which helps prevent corrosion and extend the lifespan of industrial equipment .
Mechanism of Action
The mechanism of action of USAF K-1563 involves its interaction with specific molecular targets and pathways. The compound’s sulfonic acid group allows it to form strong interactions with metal ions, which is crucial for its role in preventing corrosion . Additionally, the hydroxyl group and urea derivative contribute to its reactivity and ability to participate in various chemical reactions . These interactions ultimately lead to the formation of protective films on metal surfaces, which inhibit oxidation and corrosion .
Comparison with Similar Compounds
USAF K-1563 can be compared with other similar compounds, such as other nitrite-based treatments and sulfonic acid derivatives. Similar compounds include sodium nitrite, which is also used in corrosion prevention, and other sulfonic acid derivatives that have similar protective properties . USAF K-1563 is unique due to its specific combination of functional groups and its ability to form stable protective films under various conditions . This uniqueness makes it a valuable compound in both scientific research and industrial applications.
Properties
CAS No. |
5423-40-5 |
|---|---|
Molecular Formula |
C13H16N2O3S2 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
3-(4,6,6-trimethyl-2-sulfanylidene-1H-pyrimidin-3-yl)benzenesulfonic acid |
InChI |
InChI=1S/C13H16N2O3S2/c1-9-8-13(2,3)14-12(19)15(9)10-5-4-6-11(7-10)20(16,17)18/h4-8H,1-3H3,(H,14,19)(H,16,17,18) |
InChI Key |
CZPJICORFJDWLW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(NC(=S)N1C2=CC(=CC=C2)S(=O)(=O)O)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


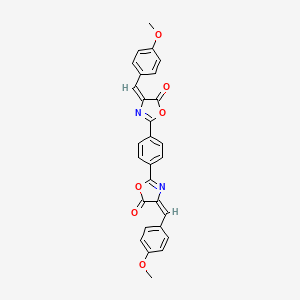
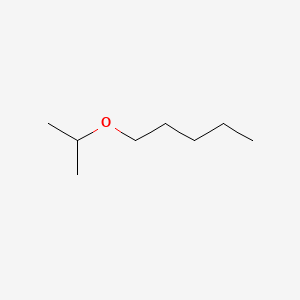
![(6Ar,10ar)-3-(1,1-dimethylheptyl)-6,6,9-trimethyl-6a,7,10,10a-tetrahydro-6H-dibenzo[b,d]pyran-1-ol](/img/structure/B13807959.png)
![(3S)-3-acetamido-4-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B13807960.png)
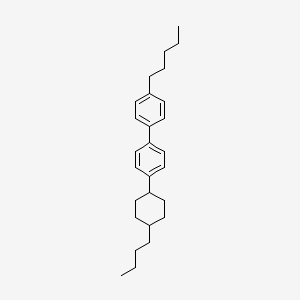
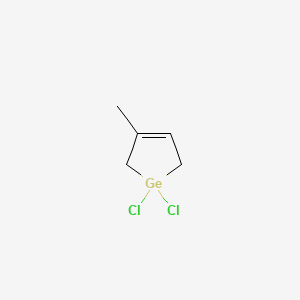

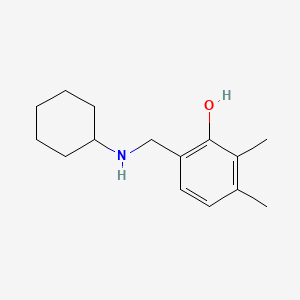
![2-[[5-(4-Bromophenyl)furan-2-carbonyl]carbamothioylamino]-5-chlorobenzoic acid](/img/structure/B13807996.png)
![3,9-Dihydroxy-6-oxo-1,7-dipentylbenzo[b][1,4]benzodioxepine-2-carboxylic acid](/img/structure/B13807999.png)
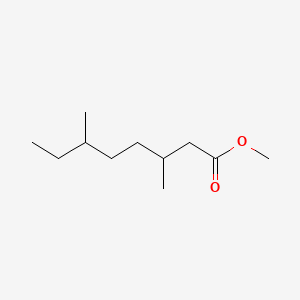
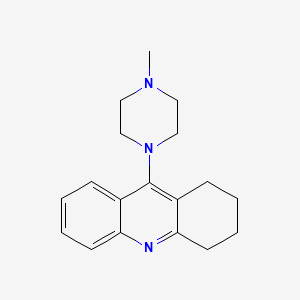
![4,6,7,8-Tetrabromo-1,2,3-trichlorodibenzo[b,d]furan](/img/structure/B13808030.png)
